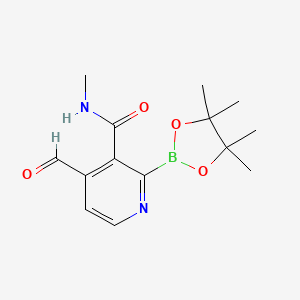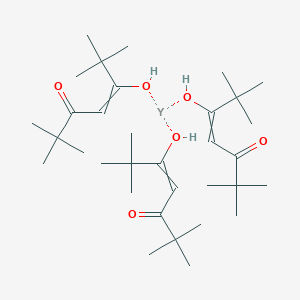
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Y(OCC(CH3)3CHCOC(CH3)3)3. It is a white crystalline solid that is used as a precursor for the formation of thin films of yttria by chemical vapor deposition. This compound is notable for its high purity and stability, making it valuable in various scientific and industrial applications .
準備方法
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through several methods:
Reaction of Yttrium Nitrate Hydrate with 2,2,6,6-Tetramethyl-3,5-heptanedione: This method involves dissolving yttrium nitrate hydrate in methanol and reacting it with 2,2,6,6-tetramethyl-3,5-heptanedione.
Reaction of Yttrium Oxide with Sodium Salt of 2,2,6,6-Tetramethyl-3,5-heptanedione: Yttrium oxide is reacted with the sodium salt of 2,2,6,6-tetramethyl-3,5-heptanedione to form the desired compound.
Reaction of Yttrium Hydroxide with 2,2,6,6-Tetramethyl-3,5-heptanedione in Methanol: This method involves reacting yttrium hydroxide with 2,2,6,6-tetramethyl-3,5-heptanedione in methanol to produce the compound.
化学反応の分析
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can occur in the presence of reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents (e.g., oxygen), reducing agents (e.g., hydrogen), and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of scientific research applications:
作用機序
The mechanism of action of Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to form stable complexes with various ligands. This stability is due to the strong coordination bonds between the yttrium ion and the ligands. The compound’s high thermal stability and volatility make it suitable for use in chemical vapor deposition processes, where it decomposes to form thin films of yttria .
類似化合物との比較
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be compared with other similar compounds, such as:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): This compound is used as a hydrogenation catalyst and has similar coordination properties.
Europium(III)-tris-(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is used in luminescent materials and has similar coordination properties.
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is used in the formation of thin films and has similar thermal stability.
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its high thermal stability, purity, and suitability for chemical vapor deposition processes, making it valuable in various advanced material applications .
特性
分子式 |
C33H60O6Y |
|---|---|
分子量 |
641.7 g/mol |
IUPAC名 |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;yttrium |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChIキー |
IAYLRLKRHZVTOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Y] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B14787456.png)
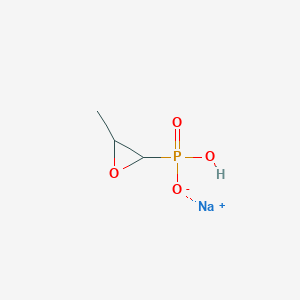
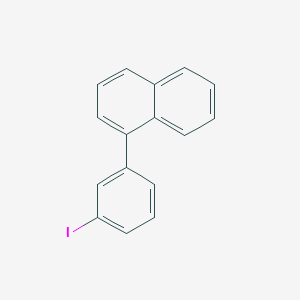
![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)
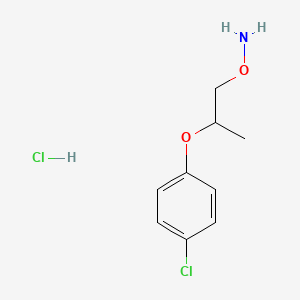
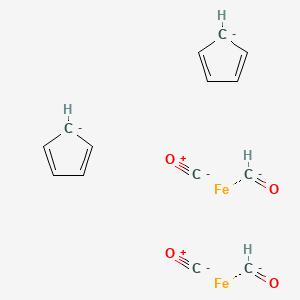
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)

![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787506.png)
![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)
![(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787518.png)
